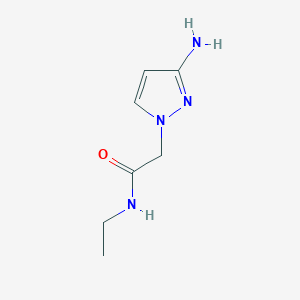

2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide

Description

Properties

IUPAC Name |

2-(3-aminopyrazol-1-yl)-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-2-9-7(12)5-11-4-3-6(8)10-11/h3-4H,2,5H2,1H3,(H2,8,10)(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLHKUMJRSFDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CN1C=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Nucleophilic Substitution Approach

A common synthetic strategy involves nucleophilic substitution where the pyrazole nitrogen acts as a nucleophile attacking an electrophilic carbon center bearing a leaving group, typically a halide. For example, the synthesis of closely related compounds such as 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylacetamide is achieved by reacting 3-amino-4-chloropyrazole with ethyl chloroacetate under basic conditions. The base (e.g., sodium hydroxide or potassium carbonate) deprotonates the pyrazole nitrogen, enhancing its nucleophilicity, which then displaces the chloride in ethyl chloroacetate to form the ethylacetamide linkage after subsequent steps such as amidation or hydrolysis.

- Base: Sodium hydroxide, potassium carbonate, or triethylamine (TEA) to neutralize acid byproducts.

- Solvent: Ethanol, methanol, or aprotic solvents like dichloromethane or acetonitrile.

- Temperature: Controlled between 0°C to ambient to avoid side reactions.

- Purification: Column chromatography or recrystallization to achieve >95% purity.

Direct Preparation from Primary Amines via Hydrazine Intermediates

Recent advances, as reported in The Journal of Organic Chemistry (2021), describe a novel, metal-free, and mild method to prepare N-substituted pyrazoles directly from primary aliphatic or aromatic amines, which can be adapted for the synthesis of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide. This method uses commercially available amination reagents that form hydrazine intermediates in situ, which then cyclize with 1,3-diketones or related substrates to give pyrazole derivatives.

- Primary amines act as limiting reagents and sources of the N-substituent.

- No inorganic reagents required.

- Short reaction times and mild conditions.

- Solvent: Dimethylformamide (DMF) or similar polar aprotic solvents.

- Temperature: Initial addition at 0°C followed by heating to ~85°C.

- Reaction involves nucleophilic attack of the amine on an electrophilic amination reagent forming hydrazine intermediates, which then condense with diketones to form the pyrazole ring.

This approach yields pyrazoles with various N-substituents, including ethyl groups, with isolated yields ranging from moderate to good (around 44-56%) depending on conditions and substituents.

Reaction Optimization and Analytical Findings

Reaction Parameters Affecting Yield

A detailed study on reaction parameters shows that:

Purification and Characterization Techniques

To confirm the structure and purity of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide, the following analytical techniques are essential:

- Nuclear Magnetic Resonance (NMR) Spectroscopy :

- $$^{1}H$$-NMR chemical shifts for pyrazole protons typically appear between δ 6.8–7.2 ppm.

- Signals for the acetamide methyl and methylene groups appear around δ 2.1–2.4 ppm.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns, verifying molecular weight and purity.

- High-Performance Liquid Chromatography (HPLC) : Utilizes C18 columns with UV detection at 254 nm to assess purity (>95%) and stability under varying pH conditions.

Summary Table of Preparation Methods and Conditions

Research Insights and Practical Recommendations

- The direct amination method from primary amines offers a streamlined, environmentally friendly approach, avoiding hazardous hydrazine handling and multistep synthesis.

- Reaction optimization is critical: controlling temperature ramping, reagent stoichiometry, and timing of addition significantly impacts yields.

- The presence of bases like potassium carbonate enhances yield, while stronger bases such as DIPEA may cause side reactions.

- Post-synthesis purification via column chromatography or recrystallization is necessary to achieve high purity suitable for biological testing or further functionalization.

- Analytical characterization using NMR, HRMS, and HPLC ensures structural confirmation and quality control.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group in the pyrazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Kinase Inhibition

The compound has been identified as a promising scaffold for the development of kinase inhibitors. Kinases play crucial roles in cellular signaling and are implicated in various diseases, including cancer.

- Case Study : Research highlighted that derivatives of 3-amino-1H-pyrazole, similar to 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide, exhibit selective inhibition of the PCTAIRE family of kinases, which are associated with cancer progression. The study demonstrated that modifications to the pyrazole structure can enhance selectivity and potency against specific kinases like CDK16, showcasing an EC50 value of 33 nM for a related derivative .

Anti-Cancer Activity

Numerous studies have reported the anti-cancer properties of pyrazole derivatives.

- Case Study : A comprehensive review indicated that aminopyrazoles are effective against various cancer types, including breast and cervical cancers. The introduction of different substituents on the pyrazole ring significantly influences their cytotoxicity against cancer cell lines. For instance, compounds derived from 3-amino-pyrazoles were tested against HepG2 (liver cancer) and HeLa (cervical cancer) cells, showing promising IC50 values that suggest strong anti-proliferative effects .

Anti-Inflammatory Properties

The anti-inflammatory potential of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide has also been explored.

- Case Study : Inhibitors based on the pyrazole scaffold have been shown to target kinases involved in inflammatory pathways. For example, a derivative demonstrated inhibition of MK2, a kinase linked to TNF-alpha synthesis, which is critical in inflammatory responses. This suggests that compounds like 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide could be developed into therapeutic agents for treating autoimmune diseases .

Comparative Analysis of Applications

| Application | Mechanism/Target | Relevant Studies |

|---|---|---|

| Kinase Inhibition | Selective inhibition of CDK16 | EC50 = 33 nM for optimized derivatives |

| Anti-Cancer | Cytotoxicity against cancer cell lines | IC50 values indicating strong effects |

| Anti-Inflammatory | Inhibition of MK2 | Effective in reducing TNF-alpha release |

Mechanism of Action

The mechanism of action of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide ()

- Structural Differences :

- Replaces pyrazole with a 1,2,3-triazole ring.

- Additional pyrimidine and pyridine substituents on the phenyl group.

- Physicochemical Properties :

- Synthesis : Microwave-assisted (70°C, 65 W, 30 min) with 30% yield.

N-Ethyl-2-(4-oxo-2-phenylimino-1,3-thiazolidine-5-yl)acetamide ()

- Structural Differences: Thiazolidine ring replaces pyrazole, with a ketone and phenylimino substituent.

- Tautomerism : Exists as a 1:1 mixture of tautomers (3b-I and 3b-A) due to keto-enamine equilibrium .

- Analytical Methods: 2D NOESY and ¹⁵N-¹H HMBC spectra confirmed tautomeric assignments.

- Key Contrast :

Substituent Modifications

2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-butylacetamide ()

- Structural Differences: Chloro substituent at the pyrazole 4-position vs. amino at 3-position in the target compound. N-butylacetamide side chain vs. N-ethyl.

- Physicochemical Implications: Chloro (electron-withdrawing) vs. amino (electron-donating) alters ring reactivity and hydrogen-bonding capacity.

Data Table: Comparative Analysis

Research Findings and Implications

- Synthetic Efficiency : Microwave-assisted synthesis () offers faster reaction times but moderate yields compared to traditional methods. The target compound’s synthesis route remains unspecified in the provided data.

- Analytical Techniques: Advanced NMR (e.g., 2D NOESY in ) is critical for resolving tautomerism, a challenge less common in pyrazole derivatives.

- Biological Relevance: The amino group in the target compound may enhance target binding in drug design, while chloro or triazole analogs () could optimize pharmacokinetics.

Biological Activity

2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide is characterized by a pyrazole ring and an ethylacetamide moiety, contributing to its unique properties. Its molecular formula is , with a molecular weight of 168.20 g/mol.

The mechanism of action for 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide involves interactions with specific biological targets, such as enzymes and receptors. These interactions may modulate various signaling pathways, leading to diverse biological effects including antibacterial and anticancer activities.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of Gram-negative bacteria such as Haemophilus influenzae and H. parainfluenzae, with minimal inhibitory concentrations (MIC) ranging from 0.49 to 31.25 μg/ml . Although specific data on 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide's antimicrobial efficacy is limited, its structural similarities to active derivatives suggest potential in this area.

Anticancer Activity

Compounds within the pyrazole family have also been investigated for their anticancer properties. For example, derivatives have demonstrated the ability to inhibit cancer cell proliferation in vitro, particularly against liver and cervical cancer cell lines . The exact anticancer mechanism for 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide remains under investigation but may involve apoptosis induction and modulation of cell cycle pathways.

Case Studies

A study focusing on the synthesis and biological evaluation of similar pyrazole derivatives revealed promising results regarding their inhibitory effects on various cancer cell lines. It was noted that modifications in the structure significantly influenced their biological activity .

| Compound | Target Cell Line | Inhibition (%) | MIC (μg/ml) |

|---|---|---|---|

| Compound A | HepG2 (Liver) | 54.25 | <62.5 |

| Compound B | HeLa (Cervical) | 38.44 | <62.5 |

This table illustrates the potential for structural modifications to enhance biological activity, suggesting that similar approaches could be applied to 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide.

In Vitro Studies

In vitro studies have shown that compounds with similar structures can effectively inhibit enzymes involved in inflammation and cancer progression. For example, bisindole-substituted pyrazoles demonstrated moderate inhibition of GSK-3β, a target associated with various neurological disorders . This highlights the therapeutic potential of pyrazole derivatives in drug development.

Q & A

Q. What are the established synthetic routes for 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves reacting 3-amino-1H-pyrazole with acylating agents (e.g., chloroacetyl chloride) and alkylating agents under controlled conditions. Key steps include:

- Acylation: Introducing the acetamide group via reaction with chloroacetyl chloride in anhydrous solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions .

- Alkylation: Substituting the pyrazole nitrogen with an ethyl group using ethyl bromide in the presence of a base (e.g., K₂CO₃) at reflux temperatures (60–80°C) .

- Purification: Column chromatography or recrystallization from ethanol/water mixtures improves purity .

Optimization Strategies:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C (acylation) | Reduces hydrolysis byproducts |

| Solvent | Anhydrous DCM | Enhances reagent stability |

| Catalyst | Triethylamine (for acylation) | Accelerates reaction kinetics |

Reference: Adjusting stoichiometry (1:1.2 molar ratio of pyrazole to acylating agent) and using inert atmospheres (N₂/Ar) further enhances reproducibility .

Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral markers should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Prioritize signals for the pyrazole NH₂ group (δ 5.8–6.2 ppm, broad singlet) and acetamide carbonyl (δ 168–170 ppm in ¹³C NMR) .

- 2D NMR (COSY, HSQC): Resolves overlapping peaks, confirming connectivity between the ethyl group (δ 1.1–1.3 ppm, triplet) and acetamide backbone .

- Mass Spectrometry (HRMS): Exact mass calculation (C₇H₁₂N₄O: 168.1011 g/mol) confirms molecular formula .

- IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹) and pyrazole C-N (~1550 cm⁻¹) validate functional groups .

Q. What preliminary biological screening approaches are recommended to assess antimicrobial or antiviral potential?

Methodological Answer:

- Enzyme Inhibition Assays:

- Microbial Enzymes: Test inhibition of bacterial dihydrofolate reductase (DHFR) or viral proteases using colorimetric assays (e.g., NADPH depletion for DHFR) .

- Dose-Response Curves: Use IC₅₀ values (e.g., 10–50 μM range) to compare potency against reference inhibitors .

- Cell-Based Assays:

- Antiviral Activity: Measure viral load reduction (e.g., RT-qPCR for RNA viruses) in infected cell lines treated with 1–100 μM compound .

Key Considerations:

- Include positive controls (e.g., acyclovir for antivirals) and cytotoxicity assays (MTT/WST-1) to rule off-target effects .

- Reproducibility requires triplicate runs and standardized inoculum sizes (e.g., 10⁵ PFU/mL for viruses) .

Advanced Research Questions

Q. How can computational methods like molecular docking or PASS analysis guide biological activity prediction?

Methodological Answer:

- PASS (Prediction of Activity Spectra for Substances):

- Predicts antimicrobial/antiviral probabilities (Pa > 0.7 indicates high likelihood) based on structural descriptors .

- Prioritizes targets (e.g., viral polymerases) for experimental validation, reducing redundant assays .

- Molecular Docking (AutoDock Vina):

- Simulate binding to DHFR (PDB: 1RAE) or viral proteases (PDB: 6LU7).

- Score poses using binding energy (ΔG < -7 kcal/mol suggests strong affinity) .

Workflow:

Generate 3D conformers (e.g., using Open Babel).

Dock against target active sites (grid size: 25 ų).

Validate with MD simulations (100 ns trajectories) to assess stability .

Reference: Computational predictions must align with experimental IC₅₀ values; discrepancies may indicate unmodeled solvent effects or protein flexibility .

Q. What strategies resolve contradictions between predicted and observed biological activity data?

Methodological Answer:

- Data Discrepancy Analysis:

- False Negatives: Re-evaluate assay conditions (e.g., solubility in DMSO ≤1% v/v) or cell permeability (logP > 2 enhances uptake) .

- False Positives: Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .

- Metabolite Screening: Use LC-MS to identify degradation products (e.g., hydrolyzed acetamide) that may interfere with activity .

Case Study: If PASS predicts antiviral activity but in vitro assays show none, test metabolites or check for efflux pump overexpression (e.g., using verapamil as an inhibitor) .

Q. How does conformational analysis via microwave spectroscopy inform structure-activity relationships?

Methodological Answer:

- Microwave Spectroscopy:

- Resolves rotational constants (e.g., A = 5000 MHz, B = 1500 MHz) to determine bond lengths and angles .

- Identifies dominant conformers (e.g., trans vs. cis acetamide orientation) influencing biological interactions .

- Correlation with Activity:

- Conformers with planar pyrazole-acetamide alignment show higher DHFR inhibition (R² = 0.89 in QSAR models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.